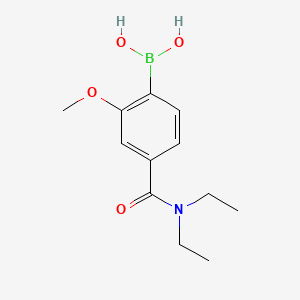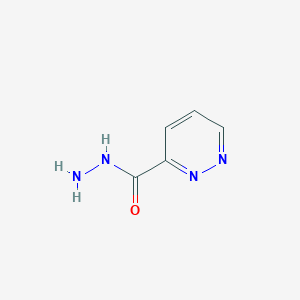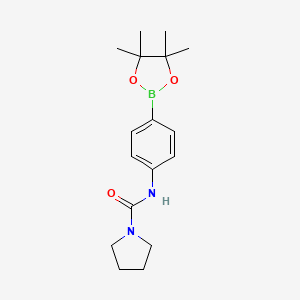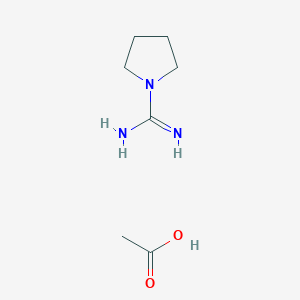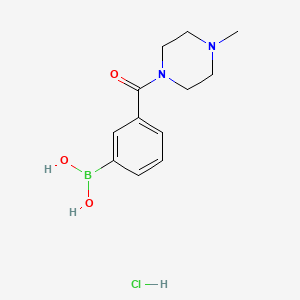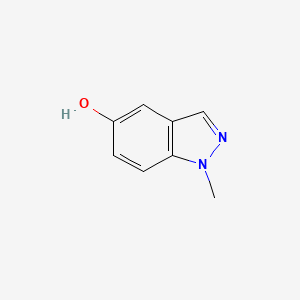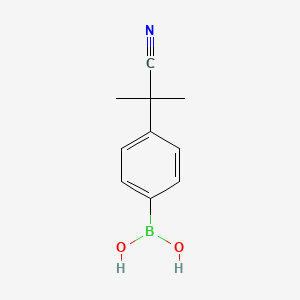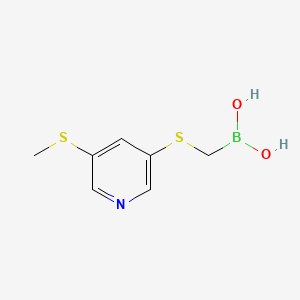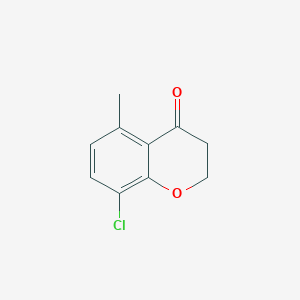
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Übersicht
Beschreibung
“8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is C10H9ClO2 . The molecular weight is 196.63 .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” include its molecular formula C10H9ClO2 and molecular weight 196.63 .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Radical Scavenging
8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one, as part of the chromone family, demonstrates significant antioxidant potential. Chromones are known for their ability to neutralize active oxygen species and scavenge free radicals, which can delay or inhibit cell impairment leading to various diseases. This function is crucial in preventing oxidative stress-related pathologies, such as inflammatory conditions, diabetes, and cancer. The structure of chromones, specifically the presence of a double bond and a carbonyl group, plays a vital role in their radical scavenging activity. Modifications like methylation or glycosylation of hydroxyl groups on the chromone nucleus have been observed to decrease their radical scavenging potential, highlighting the importance of specific structural features for their antioxidant efficacy (Yadav et al., 2014).
Anticancer Activities
Research into chromone derivatives has also revealed their potential in anticancer applications. For instance, baicalein (a specific chromone derivative) has shown promising anti-cancer effects in hepatocellular carcinoma (HCC) through its influence on cell proliferation, metastasis, apoptosis, and autophagy. The application of baicalein and other chromone derivatives in cancer therapy is of significant interest due to their potential for high tumor specificity and reduced toxicity compared to conventional treatments. These compounds offer a promising avenue for the development of novel anticancer drugs with fewer side effects, particularly in the treatment of HCC (Bie et al., 2017).
Pharmacological Properties
Chromone derivatives like osthole exhibit a broad spectrum of pharmacological activities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. The diverse pharmacological actions of osthole and similar compounds underscore their potential as multi-target alternative medicines. These activities are primarily related to their modulatory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the versatility of chromone derivatives in therapeutic applications across a range of diseases and conditions (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
8-chloro-5-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFGPLZDMJAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



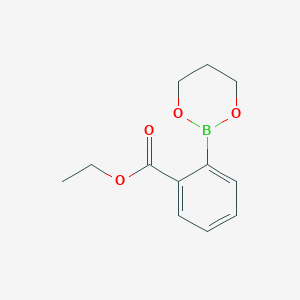
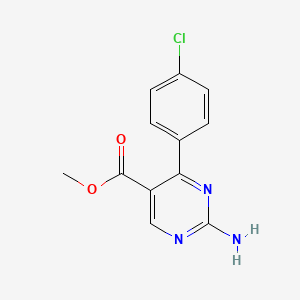
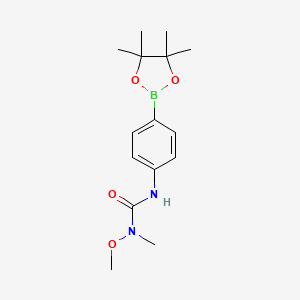
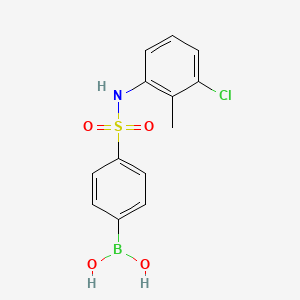
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
